(2-(苄氧基)苯基)甲胺

描述

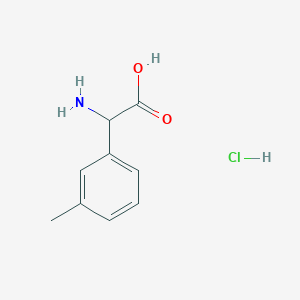

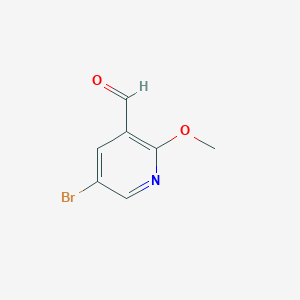

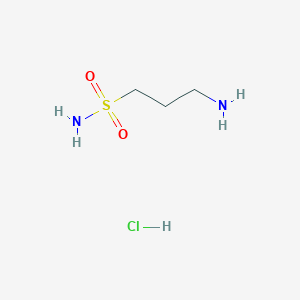

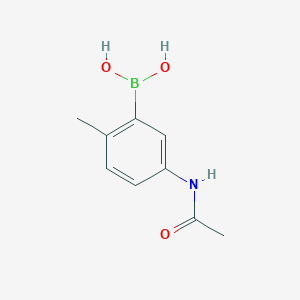

(2-(Benzyloxy)phenyl)methanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-(Benzyloxy)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Benzyloxy)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗:抑制CARM1

(2-(苄氧基)苯基)甲胺衍生物已被开发为CARM1(共激活因子相关精氨酸甲基转移酶1)的有效和选择性抑制剂,而CARM1是癌症治疗的重要靶点。具体而言,这些衍生物对CARM1表现出显着的效力和选择性,其中化合物17e的IC50值为2±1 nM。该化合物还对黑色素瘤细胞系表现出显著的抗增殖作用,使其成为作为潜在抗癌剂进行进一步研究的有希望的候选者 .

黑色素瘤研究

在黑色素瘤研究中,(2-(苄氧基)苯基)甲胺的衍生物已被用于研究其对黑色素瘤细胞系的影响。特别是化合物17e在黑色素瘤异种移植模型中表现出良好的抗肿瘤疗效,表明其有潜力用于临床前研究,并可能推进到临床试验 .

生化分析

(2-(苄氧基)苯基)甲胺衍生物的生化特性使其能够用于细胞热位移分析和蛋白质印迹实验。这些分析有助于确认这些化合物在细胞内对CARM1的有效靶向,这对于理解这些化合物的作用机制及其潜在的治疗效果至关重要 .

构效关系(SAR)研究

研究人员利用(2-(苄氧基)苯基)甲胺衍生物进行SAR研究。这些研究有助于理解化合物化学结构与其生物活性之间的关系。这对于合理设计具有改进的效力和选择性的新型CARM1抑制剂至关重要 .

药理学特性分析

(2-(苄氧基)苯基)甲胺衍生物的药理学特性分析,包括其吸收、分布、代谢和排泄(ADME)特性,是当前的研究领域。这种特性分析对于预测这些化合物作为潜在药物的安全性和有效性至关重要 .

化学修饰和合成

对(2-(苄氧基)苯基)甲胺进行化学修饰以增强其对CARM1的效力和选择性。这些修饰还旨在提高该化合物的溶解度和稳定性,使其更适合体内研究 .

分子对接研究

对(2-(苄氧基)苯基)甲胺衍生物进行分子对接研究,以预测其在CARM1活性位点的结合亲和力和取向。这种计算方法有助于识别对抑制活性至关重要的关键相互作用和热点 .

先导优化

(2-(苄氧基)苯基)甲胺的衍生物经受先导优化过程以增强其药物样特性。这包括优化药代动力学特性并尽量减少潜在的脱靶效应,从而提高临床开发成功的可能性 .

安全和危害

未来方向

作用机制

Mode of Action

(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .

Biochemical Pathways

The inhibition of CARM1 by (2-(Benzyloxy)phenyl)methanamine affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, (2-(Benzyloxy)phenyl)methanamine can potentially disrupt these pathways and halt cancer progression .

Pharmacokinetics

It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of (2-(Benzyloxy)phenyl)methanamine’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .

Action Environment

The action environment can significantly influence the efficacy and stability of (2-(Benzyloxy)phenyl)methanamine While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with (2-(Benzyloxy)phenyl)methanamine

生化分析

Biochemical Properties

(2-(Benzyloxy)phenyl)methanamine interacts with CARM1, an enzyme involved in the methylation of arginine residues in proteins . This interaction inhibits the activity of CARM1, thereby affecting the methylation status of its target proteins .

Cellular Effects

The inhibition of CARM1 by (2-(Benzyloxy)phenyl)methanamine has notable antiproliferative effects against melanoma cell lines . This suggests that this compound can influence cell function by altering the activity of CARM1 and its downstream signaling pathways .

Molecular Mechanism

(2-(Benzyloxy)phenyl)methanamine exerts its effects at the molecular level by binding to CARM1 and inhibiting its enzymatic activity . This results in decreased methylation of CARM1’s target proteins, which can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of (2-(Benzyloxy)phenyl)methanamine on CARM1 activity and cell proliferation have been observed in in vitro studies

Dosage Effects in Animal Models

While specific dosage effects of (2-(Benzyloxy)phenyl)methanamine in animal models have not been reported in the literature, the compound has shown good antitumor efficacy in a melanoma xenograft model

Metabolic Pathways

Given its interaction with CARM1, it may influence pathways related to protein methylation .

Subcellular Localization

Given its interaction with CARM1, it is likely that it localizes to the same subcellular compartments as this enzyme .

属性

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)